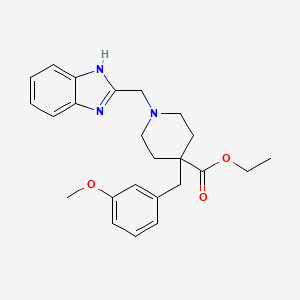![molecular formula C18H16F3N3 B4260341 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4260341.png)
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine
描述
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFPyP and is a member of the porphyrin family of compounds. TFP has been studied for its unique properties, including its ability to act as an antioxidant, photosensitizer, and DNA intercalator. In
作用机制
The mechanism of action of TFP is complex and varies depending on the application. In PDT, TFP absorbs light energy and transfers it to nearby oxygen molecules, which leads to the formation of reactive oxygen species (ROS). These ROS can damage nearby cells, including cancer cells, leading to their death. In the treatment of neurodegenerative diseases, TFP has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's and Parkinson's disease, respectively. TFP's antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
TFP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TFP can induce apoptosis (programmed cell death) in cancer cells. TFP has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, TFP has been shown to protect against oxidative stress-related damage in cells. TFP has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using TFP in lab experiments is its versatility. TFP can be used in a range of applications, including PDT, neurodegenerative disease research, and antioxidant research. TFP is also relatively easy to synthesize and purify, making it accessible to researchers. However, TFP's complex mechanism of action can make it difficult to study, and its potential toxicity must be carefully considered when designing experiments.
未来方向
There are several future directions for TFP research. One area of interest is the development of TFP-based therapeutics for the treatment of cancer and neurodegenerative diseases. TFP's antioxidant properties also make it a promising candidate for the treatment of oxidative stress-related diseases. In addition, further research is needed to fully understand TFP's mechanism of action and to optimize its use in PDT.
科学研究应用
TFP has been extensively studied for its potential applications in various fields of science. One of its most promising applications is in the field of photodynamic therapy (PDT). TFP has been shown to act as a photosensitizer, which means it can absorb light energy and transfer it to nearby molecules. This property can be exploited in PDT to selectively kill cancer cells. TFP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, TFP has been shown to have antioxidant properties, which can be useful in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
2-[3-[1-(4,4,4-trifluorobutyl)pyrazol-3-yl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3/c19-18(20,21)9-4-11-24-12-8-17(23-24)15-6-3-5-14(13-15)16-7-1-2-10-22-16/h1-3,5-8,10,12-13H,4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNPOMKIZDZFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260299.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)propanamide](/img/structure/B4260302.png)
![[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B4260304.png)
![3-azocan-1-yl-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]propanamide](/img/structure/B4260316.png)
![N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide](/img/structure/B4260325.png)
![2-{methyl[(5-phenylisoxazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4260344.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260350.png)
![4-(3-chlorophenoxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4260352.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4260356.png)
![3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4260363.png)